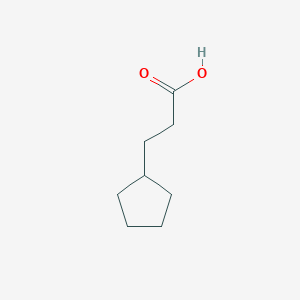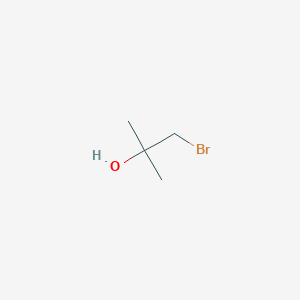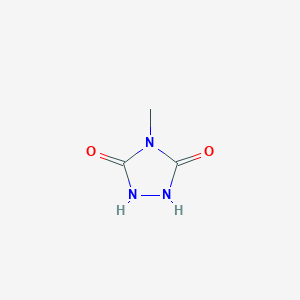
4-Methyl-1,2,4-triazolidine-3,5-dione
Vue d'ensemble
Description
4-Methyl-1,2,4-triazolidine-3,5-dione is a dienophile used in the partial elucidation of Trichogramma putative sex pheromone at trace levels .
Synthesis Analysis
The synthesis of 1,2,4-triazolidine-3-thiones, which are structurally similar to 4-Methyl-1,2,4-triazolidine-3,5-dione, has been reported. A simple reaction between aldehydes and thiosemicarbazide for a short time in 60:40 v/v water/ethanol at room temperature offers target 1,2,4-triazolidine-3-thione derivatives .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,4-triazolidine-3,5-dione can be represented by the InChI code1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) . Chemical Reactions Analysis
4-Methyl-1,2,4-triazolidine-3,5-dione has been used in the derivatization of metabolites by cycloaddition, followed by their characterization by continuous-flow fast atom bombardment (CF-FAB) tandem mass spectrometry (MS-MS) .Physical And Chemical Properties Analysis
4-Methyl-1,2,4-triazolidine-3,5-dione is a solid substance with a melting point of 233-237°C . It has a molecular weight of 115.09 and a density of 1.71±0.1 g/cm3 .Applications De Recherche Scientifique
- Intermediate in Synthesis : 4-Methylurazole serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure makes it useful for building more complex molecules. Researchers often incorporate it into multi-step reactions to create novel materials or pharmaceuticals .
- Raman Spectroscopy : Researchers analyze the vibrational spectra of 4-Methylurazole in different states (solid and aqueous solution). These studies provide insights into its molecular structure, hydrogen bonding interactions, and conformational changes .
Synthetic Chemistry and Organic Synthesis
Vibrational Spectroscopy and Hydrogen Bonding
Mécanisme D'action
Target of Action
The primary targets of 4-Methylurazole are Carbonic anhydrase 2 , Myoglobin , and Carbonic anhydrase 5A, mitochondrial . These proteins play crucial roles in various biological processes, including pH regulation, oxygen transport, and energy production, respectively .
Mode of Action
It is known to inhibit the metabolism of methanol and ethylene glycol by acting as a competitive inhibitor of alcohol dehydrogenase in the liver . This enzyme is crucial for the metabolism of methanol and ethylene glycol .
Biochemical Pathways
The inhibition of alcohol dehydrogenase by 4-Methylurazole affects the metabolism of methanol and ethylene glycol. Methanol is first metabolized by alcohol dehydrogenase to formaldehyde, which is then metabolized by formaldehyde dehydrogenase to formic acid . Similarly, ethylene glycol is first metabolized by alcohol dehydrogenase to glycolaldehyde, which is then further metabolized to glycolic acid, glyoxylic acid, and oxalic acid . By inhibiting alcohol dehydrogenase, 4-Methylurazole slows the conversion of methanol and ethylene glycol to their more toxic metabolites .
Result of Action
By inhibiting the metabolism of methanol and ethylene glycol, 4-Methylurazole reduces the accumulation of toxic metabolites in the kidneys and eyes, thereby preventing organ damage . The main toxic effects of methanol metabolism are metabolic acidosis and visual impairment, while the main toxic effects of ethylene glycol metabolism are metabolic acidosis and kidney toxicity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOOWWMZMXBLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936791 | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,2,4-triazolidine-3,5-dione | |
CAS RN |
16312-79-1 | |
| Record name | Bicarbamimide, N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016312791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4H-1,2,4-triazole-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2,4-triazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 4-Methylurazole, also known as 4-Methyl-1,2,4-triazolidine-3,5-dione, exhibits a distinct molecular structure. Its key features include:
- Molecular Formula: C3H5N3O2
- Spectroscopic Data: Extensive spectroscopic analyses, including Raman, FT-IR, and NMR studies, have been conducted on 4-Methylurazole. These studies provide valuable insights into its vibrational modes, electronic transitions, and structural characteristics. For instance, its Raman spectrum confirms the presence of characteristic peaks associated with specific functional groups.
A: 4-Methylurazole demonstrates regioselective reactivity towards sugars, specifically targeting hydrazidic nitrogen atoms for substitution. This selectivity arises from the pyramidal geometry of the two hydrazidic nitrogen atoms in its urazole ring.
A: Yes, 4-Methylurazole can act as a dienophile in Diels-Alder reactions. Researchers have investigated its Diels-Alder reactions with various dienes, such as 11-substituted-1,6-methano[10]annulene and phencyclone. These reactions result in the formation of bicyclic adducts, highlighting the versatility of 4-Methylurazole in organic synthesis.
ANone: Studies comparing the aqueous phase pKa values of urazole and its methyl-substituted derivatives have revealed interesting insights into the influence of methyl substitution on acidity.
A: The unique reactivity and structural features of 4-Methylurazole have led to its exploration in medicinal chemistry. Researchers have synthesized various 8,10,12-triazaprostaglandin analogues incorporating the 1,2,4-triazolidine-3,5-dione core structure of 4-Methylurazole. These analogues demonstrate promising bronchodilator activity, suggesting the potential of 4-Methylurazole derivatives as therapeutic agents.
A: 4-Methylurazole plays a key role in a system for converting alcohols into haloalkanes. When combined with a tertiary phosphine and a methyl halide, 4-Methylurazole forms a betaine intermediate. This betaine facilitates a stereospecific SN2 reaction, leading to the formation of the corresponding alkyl halide with inversion of configuration at the reacting carbon center.
A: X-ray crystallographic studies have revealed that 4-Methylurazole molecules engage in intermolecular hydrogen bonding in the solid state. These hydrogen bonds involve the N-H groups of one molecule interacting with the carbonyl oxygen atoms of neighboring molecules, resulting in the formation of extended networks. This hydrogen bonding pattern significantly influences the packing arrangement and physical properties of 4-Methylurazole in the solid state.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



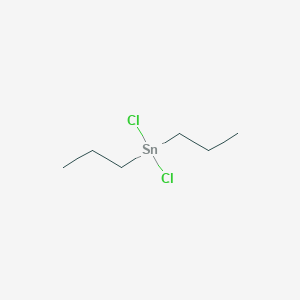

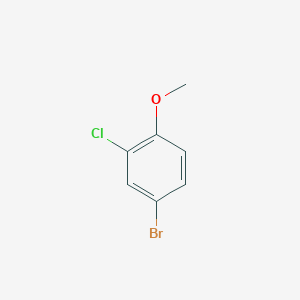
![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)

![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
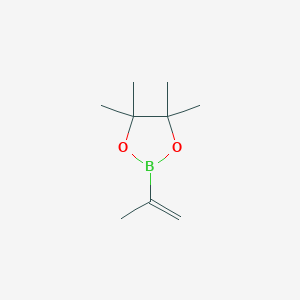
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)



